(4-Nitrophenoxy)(diphenyl)thioxophosphorane
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Overview
Description
(4-Nitrophenoxy)(diphenyl)thioxophosphorane is an organophosphorus compound characterized by the presence of a thioxophosphorane group bonded to a 4-nitrophenoxy and two diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenoxy)(diphenyl)thioxophosphorane typically involves the reaction of 4-nitrophenol with diphenylphosphine sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Nitrophenol+Diphenylphosphine sulfide→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenoxy)(diphenyl)thioxophosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of (4-aminophenoxy)(diphenyl)thioxophosphorane.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Nitrophenoxy)(diphenyl)thioxophosphorane is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organophosphorus compounds and is involved in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure allows it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Nitrophenoxy)(diphenyl)thioxophosphorane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of specific biochemical reactions and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenoxy)(diphenyl)phosphine oxide
- (4-Nitrophenoxy)(diphenyl)phosphine sulfide
- (4-Nitrophenoxy)(diphenyl)phosphine
Uniqueness
(4-Nitrophenoxy)(diphenyl)thioxophosphorane is unique due to the presence of the thioxophosphorane group, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability, making it suitable for specific applications that require these unique characteristics.
Properties
Molecular Formula |
C18H14NO3PS |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
(4-nitrophenoxy)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H14NO3PS/c20-19(21)15-11-13-16(14-12-15)22-23(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
InChI Key |
ZYNHFIDRZNUIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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